This compound is a specialized naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia L., a plant belonging to the Leguminosae family. This compound is part of a broader group of bioactive metabolites that have garnered significant scientific interest due to their diverse pharmacological properties. Cassia obtusifolia, known as "Juemingzi" in Traditional Chinese Medicine, has been used for centuries in East Asia as a natural remedy for treating various conditions including headaches, dizziness, constipation, and eye diseases [1] [2]. The seeds are frequently roasted and brewed as a medicinal tea in Korea, reflecting their importance in traditional therapeutic practices [1]. The structural complexity of this compound and its presence in a well-characterized medicinal plant makes it a compelling subject for phytochemical and pharmacological investigation.
The genus Cassia has undergone significant taxonomic revision, with many species previously classified under Cassia now reclassified under the genus Senna. Cassia obtusifolia L. is considered synonymous with Senna obtusifolia (L.) H.S.Irwin & Barneby, though it remains widely referenced in pharmacological literature under its traditional classification [3] [4]. This annual semi-shrubby herb reaches heights of 0.5-2 meters and produces distinctive sickle-shaped pods containing numerous dark brown, shiny seeds [1]. The seeds of C. obtusifolia are rhomboidal or slightly flat, with linear concave ramps on each side, which helps distinguish them from the closely related C. tora L. [1]. As research into plant-derived bioactive compounds accelerates, this compound represents a promising candidate for further development due to its documented biological activities and natural abundance in a widely distributed plant species.
Cassia obtusifolia is an annual semi-shrubby herb that typically grows to heights between 0.5 and 2 meters [1]. The plant features paripinnate compound leaves with two or three pairs of obovate leaflets that possess a distinctive rounded tip. Between the two lowest pairs of leaflets, a characteristic conical gland is present [2]. The flowers are yellow, approximately 0.8-1.5 cm in diameter, and typically appear in pairs in the leaf axils, wilting by midday [1]. The fruit takes the form of slender, gently downward-curving pods that can reach up to 20 cm in length and contain numerous dark brown, shiny seeds measuring approximately 0.5 cm in length [1]. These seeds are rhomboidal or slightly flat with linear concave ramps on each side, which serves as a key distinguishing morphological feature from the closely related Cassia tora L. [1].
The plant is predominantly found in tropical and subtropical regions, with native distribution across China, Korea, India, and western tropical areas [1]. It thrives in various habitats including moist and sunny locations, hillside shrubs, and the sandy soil of river banks [2]. C. obtusifolia blooms from July to September and produces fruit from September to October [2]. The seeds are harvested when fully mature and dried for medicinal use. In traditional medicine practices, different parts of the plant are utilized, including the whole plant, roots, leaves, stem bark, pods, and seeds, each with specific ethnomedicinal applications [1]. The seeds remain the most valued part for medicinal purposes and are the primary source of this compound and other bioactive compounds.
The seeds of C. obtusifolia contain a diverse array of bioactive compounds that contribute to their pharmacological properties. Phytochemical investigations have identified over 70 different compounds from Cassiae Semen (the dried seeds of C. obtusifolia or C. tora) [2]. The major chemical constituents can be categorized into several classes:
Table: Major Phytochemical Classes in C. obtusifolia Seeds
| Phytochemical Class | Representative Compounds | Relative Abundance |
|---|---|---|
| Anthraquinones | Emodin, chrysophanol, physcion, obtusin, aurantio-obtusin, chryso-obtusin | High [1] [2] |
| Naphthopyrone glycosides | This compound, cassiaside B2, rubrofusarin-6-O-β-gentiobioside, toralactone-9-β-gentiobioside | Medium [1] [5] |
| Polysaccharides | Galactomannans with varying molecular weights | High [6] |
| Volatile oils | Various terpenoids and sterols | Low [2] |
Anthraquinones represent the most abundant and extensively studied class of compounds in C. obtusifolia seeds, with approximately 53 different anthraquinones identified to date [2]. These include emodin, chrysophanol, physcion, aloe-emodin, and various derivatives such as obtusin, aurantio-obtusin, and chryso-obtusin [1] [2]. The naphthopyrone glycosides, including this compound, constitute another important class of bioactive compounds. These compounds are characterized by a naphthopyrone aglycone (such as rubrofusarin or toralactone) linked to various sugar moieties, often gentiobiosyl or glucosyl groups [2] [5]. Additionally, the seeds contain significant amounts of polysaccharides, primarily galactomannans, which have demonstrated notable antioxidant activities [6]. The complex interplay between these diverse phytochemical classes contributes to the multifaceted pharmacological profile of C. obtusifolia seeds.
The extraction of this compound from C. obtusifolia seeds involves several methodical steps to separate the target compound from the complex seed matrix. An efficient preliminary approach involves defatting the seed meal followed by polar solvent extraction [4]. The process typically begins with dry milling of the whole seeds to produce a homogeneous powder. The ground seed meal is then defatted using non-polar solvents such as petroleum ether in a Soxhlet extractor for approximately 20 hours [4]. After defatting, the dried meal is extracted with deionized water and centrifuged until the supernatant becomes clear. To precipitate water-soluble proteins, the supernatant is heated to 92-93°C for 40 minutes, then vacuum-filtered through a celite pad [4].
The extraction efficiency can be significantly enhanced using modern extraction technologies. Microwave-assisted extraction (MAE) has demonstrated superior performance compared to traditional hot water extraction (HWE) [6]. For Cassia seed polysaccharides (which may include glycosidic compounds like this compound), the optimal MAE conditions were determined to be: microwave power of 400-415 W, extraction time of 6-7 minutes, and a water-to-raw material ratio of 50-51 mL/g [6]. This approach achieved an extraction yield of approximately 8.02%, significantly higher than conventional methods. Following the initial extraction, the crude extract is subjected to purification using column chromatography with Amberlite XAD-4 resin [4]. The resin is first washed with deionized water to remove polysaccharides, free sugars, and oligosaccharides, followed by elution with ethanol and 0.1 M ammonium hydroxide in ethanol to recover the anthraquinones and phenolic constituents, including this compound [4].
The characterization of this compound relies heavily on advanced chromatographic and spectrometric techniques. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) has proven particularly valuable for analyzing the complex mixture of phenolic compounds present in C. obtusifolia seed extracts [4]. The HPLC separation is typically performed using a C18 column (e.g., Inertsil 5 ODS 3, 150 mm × 3 mm id) with a gradient elution program from 0.25% acetic acid in water to 0.25% acetic acid in acetonitrile over 45 minutes at a flow rate of 0.3 mL/min [4].
Mass spectrometric analysis employing collision-induced dissociation (CID) experiments provides crucial structural information. In negative ion mode with collision energy settings of 45-55, automated data-dependent CID scanning can be performed on the first and second most intense ions detected during MS monitoring [4]. This approach allows for the identification of this compound based on its retention time, mass spectral data, and fragmentation pattern compared to available standards or published data. Fourier Transform Infrared (FT-IR) spectrometry can further corroborate structural information, with characteristic absorption bands for anthraquinone glycosides observed at approximately 3422 cm⁻¹ (-OH), 1718 cm⁻¹ (-CO₂ stretch), 1655-1631 cm⁻¹ (-C=C- aromatic breathing mode), and 1089 cm⁻¹ (-CHO- stretch) [4]. For quality control purposes, the Pharmacopoeia of the People's Republic of China recommends using chrysophanol and aurantio-obtusin as indicator components to standardize Cassiae semen products, with minimum content requirements of 0.20% and 0.080%, respectively [2].
The seeds of C. obtusifolia contain a diverse array of bioactive compounds in varying concentrations. While the exact quantitative data for this compound specifically is limited in the available literature, comprehensive analyses have been conducted on the major phytochemical classes present in the seeds. Anthraquinones represent the most abundant class of bioactive compounds, with content varying significantly depending on growing conditions, harvest time, and processing methods [2]. The naphthopyrone glycosides, including this compound, generally occur in lower concentrations but contribute significantly to the biological activity profile of the seeds [5].
Table: Bioactive Compounds in C. obtusifolia Seeds and Their Concentration Ranges
| Compound Name | Compound Class | Concentration Range | Extraction Solvent |
|---|---|---|---|
| Total anthraquinones | Anthraquinones | 0.5-2.5% dry weight | Various [2] |
| Chrysophanol | Anthraquinone | ~0.2% dry weight (minimum pharmacopoeial requirement) | Ethanol, methanol [2] |
| Aurantio-obtusin | Anthraquinone | ~0.08% dry weight (minimum pharmacopoeial requirement) | Ethanol, methanol [2] |
| This compound | Naphthopyrone glycoside | Not quantitatively specified | Water, aqueous methanol [5] |
| Total polysaccharides | Polysaccharides | 7-9% (MAE optimized yield) | Water [6] |
It is important to note that the concentration of this compound and related compounds can be optimized through extraction parameter adjustments. For instance, microwave-assisted extraction has been shown to increase the yield of Cassia seed polysaccharides by approximately 8.02% under optimized conditions [6]. Similar optimization could potentially enhance the extraction efficiency of naphthopyrone glycosides. The structural characteristics of these compounds significantly influence their extraction behavior; for example, the glycosidic nature of this compound makes it more soluble in polar solvents compared to the aglycone forms of anthraquinones.
This compound and related compounds from C. obtusifolia seeds exhibit a range of significant pharmacological effects that have been demonstrated through various in vitro and in vivo studies:
Anti-allergic Activity: this compound has demonstrated notable histamine release inhibition properties. In experimental models using rat peritoneal exudate mast cells induced by antigen-antibody reaction, this compound significantly inhibited histamine release [5]. This anti-allergic activity is particularly valuable given the role of histamine in inflammatory and allergic responses. The structural requirements for this activity appear to involve the specific glycosylation pattern of the naphthopyrone core.
Antioxidant Effects: Crude extracts containing naphthopyrone glycosides from C. obtusifolia seeds exhibit remarkable free radical scavenging activities [6]. These extracts have demonstrated significant ABTS, DPPH, nitric oxide, and hydroxyl radical scavenging activities as well as reducing power [6]. The antioxidant capacity is influenced by extraction methods, with MAE-extracted polysaccharides showing higher activity due to lower molecular weights and higher content of unmethylated galacturonic acid [6].
Neuroprotective Potential: While specific data on this compound is limited, extracts from C. obtusifolia seeds have shown neuroprotective properties relevant to neurodegenerative conditions like Alzheimer's disease and Parkinson's disease [1] [7]. These effects are attributed to the complex mixture of anthraquinones and naphthopyrones working through multiple mechanisms, including inhibition of oxidative stress and modulation of neurotransmitter systems.
Antidiabetic Activity: Related naphthopyrone compounds from C. obtusifolia have demonstrated α-glucosidase and α-amylase inhibitory effects, which may contribute to managing post-prandial hyperglycemia [8]. Additionally, network pharmacology and molecular docking studies suggest that cassiarin B, cassiaoccidentalin B, and cinnamtannin A2 from Cassia species act as lead hits for anti-diabetic activity, primarily targeting the PI3K-Akt signaling pathway and AKR1B1 (aldose reductase) [8].
Antimicrobial Properties: Extracts from C. obtusifolia seeds containing naphthopyrone glycosides have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains [1] [3]. The mechanism likely involves disruption of microbial membrane integrity and inhibition of essential microbial enzymes.
The following diagram illustrates the multifaceted pharmacological mechanisms of this compound and related compounds:
Mechanisms of Action: this compound demonstrates multiple pharmacological activities through distinct molecular pathways.
The histamine release inhibition assay is a crucial method for evaluating the anti-allergic activity of this compound. This protocol utilizes rat peritoneal exudate mast cells induced by antigen-antibody reaction [5]. The experimental workflow can be summarized as follows:
This assay provides quantitative data on the anti-allergic potential of this compound. The results are typically expressed as IC₅₀ values, representing the concentration required to achieve 50% inhibition of histamine release. The specificity of the response can be verified using control compounds with known activity and by assessing cell viability to ensure that observed effects are not due to cytotoxicity.
The antioxidant capacity of this compound and related extracts can be evaluated through multiple complementary assays, each measuring different aspects of antioxidant activity:
DPPH Radical Scavenging Assay: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Mix equal volumes of this solution with various concentrations of this compound or extract. After 30 minutes of incubation in darkness, measure the absorbance at 517 nm. Calculate the percentage scavenging activity using the formula: % Scavenging = [(A_control - A_sample)/A_control] × 100 [6].
ABTS Radical Cation Decolorization Assay: Generate the ABTS⁺⁺ radical cation by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in darkness for 12-16 hours. Dilute the ABTS⁺⁺ solution to an absorbance of 0.70 ± 0.02 at 734 nm. Mix the diluted ABTS⁺⁺ solution with samples and measure absorbance after 6 minutes of incubation [6].
Hydroxyl Radical Scavenging Assay: Generate hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). Include the sample in the reaction mixture along with a detector molecule such as salicylic acid, which forms a colored adduct upon reaction with hydroxyl radicals. Measure the decrease in adduct formation in the presence of this compound compared to control [6].
Reducing Power Assay: Mix the sample with phosphate buffer (0.2 M, pH 6.6) and potassium ferricyanide (1%). After incubation at 50°C for 20 minutes, add trichloroacetic acid (10%) and centrifuge the mixture. Collect the supernatant, mix with ferric chloride (0.1%), and measure absorbance at 700 nm. Higher absorbance indicates greater reducing power [6].
These assays provide a comprehensive profile of the antioxidant capabilities of this compound, which is particularly relevant given the compound's potential application in mitigating oxidative stress-related pathologies.
This compound demonstrates significant therapeutic potential across multiple disease domains, positioning it as a promising candidate for drug development. The compound's anti-allergic properties, specifically its ability to inhibit histamine release from mast cells, suggest potential applications in allergic disorders such as allergic rhinitis, urticaria, and atopic dermatitis [5]. The multifactorial nature of allergic diseases requires therapeutic agents that can target multiple pathways, and this compound's mechanism of action presents a natural alternative to conventional antihistamines. Furthermore, the antioxidant capabilities of this compound and related compounds indicate potential in managing oxidative stress-related conditions including metabolic disorders, neurodegenerative diseases, and inflammatory conditions [6]. The combination of antioxidant and anti-inflammatory effects represents a particularly valuable therapeutic profile, as oxidative stress and inflammation often coexist in chronic diseases.
From a drug development perspective, this compound offers several advantages as a lead compound. Its natural origin and presence in a traditionally consumed medicinal plant suggest a favorable safety profile, though comprehensive toxicological studies are still needed. The glycosidic nature of the compound may enhance its water solubility compared to aglycone forms, potentially improving bioavailability. However, challenges remain in optimizing the pharmacokinetic properties and target specificity of this compound. Future research should focus on structure-activity relationship studies to identify the key structural features responsible for its biological activities, which could guide the development of more potent analogs. Additionally, exploration of formulation strategies to enhance bioavailability and tissue targeting would significantly advance the therapeutic application of this promising natural product. The integration of this compound into combination therapies with existing agents also represents an interesting avenue for research, potentially allowing for lower doses of synthetic drugs and reduced side effects.
Cassiaside C2 is a specialized naphthopyrone glycoside isolated primarily from the seeds of Cassia obtusifolia L. (commonly known as Cassiae semen or Juemingzi). This compound belongs to a class of naturally occurring phenolic compounds characterized by a naphtho-α-pyrone (benzol[g]chromen-4-one) core structure conjugated with multiple sugar moieties. Research conducted over the past two decades has revealed that this compound exhibits significant pharmacological potential, particularly as a potent antiallergic agent through inhibition of histamine release from mast cells, along with hepatoprotective and antioxidant properties mediated via the Nrf2 signaling pathway [1] [2] [3]. This whitepaper provides a comprehensive technical overview of this compound, including its chemical classification, isolation sources, synthesis, quantitative biological activities, molecular mechanisms, and experimental protocols suitable for research and drug development applications.
This compound belongs to a specific subclass of natural products with the following chemical classification:
The table below summarizes the key structural characteristics of this compound:
Table 1: Structural Characteristics of this compound
| Property | Specification |
|---|---|
| Systematic Name | Toralactone 9-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside [1] |
| Molecular Formula | C₃₉H₅₂O₂₅ [2] [6] |
| Molecular Weight | 920.82 g/mol [2] [6] |
| CAS Registry Number | 218155-49-8 [2] |
| Glycosidic Linkages | (1→6) and (1→3) glucosidic bonds [1] |
| Aglycone Structure | Toralactone (5-hydroxy-2-methyl-4H-benzo[g]chromen-4-one) [1] |
The unique tetraglucoside structure with specific glycosidic linkages contributes significantly to the compound's bioavailability and biological activity. The presence of both (1→6) and (1→3) glucosidic bonds in the saccharide chain creates a distinctive molecular architecture that influences its interaction with biological targets [1].
This compound is primarily isolated from Cassia obtusifolia L. (synonymous with Cassia tora L.), a member of the Leguminosae (Fabaceae) family [5] [7]. This annual herb is widely distributed in Southeast Asia, including China, Korea, Japan, and India. The compound is found predominantly in the seeds of the plant, which are traditionally used in Chinese medicine (where they are known as Juemingzi) and often consumed as a roasted tea in Korea [5] [7].
In the phytochemical profile of Cassia obtusifolia, this compound is one of several naphthopyrone glycosides. The plant contains a diverse array of bioactive compounds, with the major classes being:
Naphthopyrone glycosides like this compound are considered one of the primary active constituents responsible for many of the documented pharmacological effects of Cassiae semen [7].
The total synthesis of this compound has been achieved through a convergent strategy that involves:
A critical challenge in the synthesis is the low reactivity of the naphthol group of toralactone as a glycosylation acceptor. This has been addressed by using:
The biosynthetic route to this compound likely involves:
This compound exhibits a range of biological activities with potential therapeutic applications. The table below summarizes the key pharmacological effects and their quantitative parameters:
Table 2: Quantitative Biological Activities of this compound
| Biological Activity | Experimental Model | Key Parameters/Results | Mechanistic Insights |
|---|---|---|---|
| Antiallergic Activity | Rat peritoneal exudate mast cells induced by antigen-antibody reaction [2] | Strong inhibition of histamine release [2] | Mast cell stabilization and prevention of degranulation |
| Hepatoprotective & Antioxidant Effects | Human liver-derived HepG2 cells intoxicated with tert-butylhydroperoxide (t-BHP) [3] | Amelioration of intracellular ROS generation; restoration of glutathione levels; non-toxic up to 80 µM [3] | Nrf2-mediated HO-1 activation; Modulation of MAPK pathway (JNK phosphorylation, ERK phosphorylation, p38 dephosphorylation) [3] |
| Potential Anti-AD Activity | BACE1 inhibition assay [8] | IC₅₀ = 4.45 µM; Kᵢ = 9.85 µM (mixed-type inhibition) [8] | Inhibition of beta-secretase involved in amyloid-beta production |
The hepatoprotective effects of this compound and related naphthopyrone glycosides involve a complex interplay between the Nrf2 antioxidant pathway and MAPK signaling cascades, as illustrated below:
Figure 1: Molecular mechanisms underlying the hepatoprotective effects of this compound and related naphthopyrone glycosides involving Nrf2-mediated HO-1 activation and MAPK pathway modulation [3].
The antiallergic activity of this compound primarily involves:
For the isolation of this compound from natural sources:
Objective: Evaluate inhibition of histamine release from mast cells [2]
Procedure:
Objective: Assess protection against oxidative stress-induced hepatotoxicity [3]
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Objective: Total synthesis of this compound [1]
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Based on its documented biological activities, this compound has potential applications in several therapeutic areas:
This compound represents a chemically distinctive naphthopyrone tetraglucoside with demonstrated biological activities, particularly in the realms of antiallergic and hepatoprotective effects. The compound's mechanism of action involves modulation of key cellular signaling pathways, including Nrf2-mediated antioxidant responses and MAPK signaling cascades.
Future research should focus on:
Cassiaside C2 (CAS No. 1958039-40-1) is a specialized phenolic compound isolated from the seeds of Cassia obtusifolia L., a plant belonging to the Leguminosae family. This natural product has gained significant research interest due to its potential biological activities and applications in pharmacological studies. With a molecular formula of C₃₉H₅₂O₂₅ and molecular weight of 920.8 g/mol, this compound is typically supplied as a high-purity powder (≥98%) that requires proper solubilization for experimental use. [1] [2]
The Cassia genus, particularly Cassia obtusifolia L. (also known as Cassia tora L. or sicklepod), has a long history of use in traditional medicine across East Asia. Various parts of the plant, especially the seeds, contain diverse bioactive compounds including anthraquinones, naphthopyrones, and phenolic glycosides like this compound. These compounds demonstrate a range of pharmacological properties such as potential antidiabetic, neuroprotective, and anti-inflammatory effects, making them valuable candidates for drug discovery research. [2] [3]
This compound exhibits varying solubility profiles in different organic solvents, which is a critical consideration for experimental planning. The following table summarizes the comprehensive solubility data and prepared concentrations for this compound:
Table: Solubility Properties and Working Concentrations of this compound
| Solvent | Solubility Status | Recommended Stock Concentration | Common Experimental Dilutions | Storage Stability |
|---|---|---|---|---|
| DMSO | Freely soluble | 10 mM (9.21 mg/mL) | 1-100 µM | ≤2 weeks at -20°C |
| Methanol | Soluble | 5-10 mg/mL | 1-50 µM | Prepare fresh |
| Ethanol | Soluble | 5-10 mg/mL | 1-50 µM | Prepare fresh |
| Pyridine | Soluble | Not specified | Not specified | Not specified |
The solubility characteristics indicate that DMSO serves as the primary solvent for preparing concentrated stock solutions, while methanol and ethanol are suitable for immediate experimental preparations. The manufacturer confirms that this compound is soluble in DMSO, pyridine, methanol, and ethanol, providing researchers with multiple options depending on their specific experimental requirements and cell line sensitivities. [1]
For accurate solution preparation, the following reference dilution data is provided:
Table: Dilution Guide for this compound Stock Solution Preparation
| Final Mass | 1 mM Volume | 5 mM Volume | 10 mM Volume | 50 mM Volume | 100 mM Volume |
|---|---|---|---|---|---|
| 1 mg | 1.086 mL | 0.2172 mL | 0.1086 mL | 0.0217 mL | 0.0109 mL |
| 5 mg | 5.4301 mL | 1.086 mL | 0.543 mL | 0.1086 mL | 0.0543 mL |
| 10 mg | 10.8601 mL | 2.172 mL | 1.086 mL | 0.2172 mL | 0.1086 mL |
| 20 mg | 21.7202 mL | 4.344 mL | 2.172 mL | 0.4344 mL | 0.2172 mL |
| 25 mg | 27.1503 mL | 5.4301 mL | 2.715 mL | 0.543 mL | 0.2715 mL |
Key preparation notes:
Proper storage conditions are essential for maintaining this compound integrity and ensuring experimental reproducibility:
When using this compound in cell-based assays, solvent cytotoxicity must be carefully considered. Recent studies have evaluated the cytotoxic effects of common solvents on various cancer cell lines:
Table: Maximum Tolerated Solvent Concentrations in Cell-Based Assays
| Solvent | HepG2 | MCF-7 | MDA-MB-231 | HT29 | Huh7 | SW480 |
|---|---|---|---|---|---|---|
| DMSO | ≤0.3125% | ≤0.15% | ≤0.3125% | ≤0.3125% | ≤0.3125% | ≤0.3125% |
| Ethanol | ≤0.15% | ≤0.15% | ≤0.15% | ≤0.15% | ≤0.15% | ≤0.15% |
| Methanol | ≤2.5% | ≤2.5% | ≤2.5% | ≤2.5% | ≤2.5% | ≤2.5% |
Critical experimental considerations:
This compound belongs to a class of naphthopyrone glycosides that have demonstrated various biological activities in research settings. Although specific mechanistic studies on this compound are limited, related compounds from Cassia species have shown promising therapeutic potential:
Advanced Glycation End-product (AGE) Inhibition: Cassiaside C (a structurally related compound) has demonstrated in vitro inhibitory activity against AGE formation, suggesting potential applications in diabetes research and complications associated with protein glycation [6]
Antidiabetic Potential: Bioactive compounds from Cassia species, including related glycosides, have shown antidiabetic effects through multiple mechanisms, including PPAR-γ modulation and PI3K-Akt pathway regulation [7]
Insulin Signaling Modulation: Novel triterpenoids from Cassia fistula stem bark have been reported to enhance GLUT4 translocation and Akt phosphorylation, indicating potential applications in insulin resistance research [8]
Antibacterial Properties: Certain naphthalene and anthraquinone constituents from Cassia seeds exhibit antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), though specific data for this compound is not available [9]
Diagram 1: Workflow for preparing this compound stock solutions for cell-based assays, highlighting critical quality control checkpoints.
Procedure:
Troubleshooting tips:
Materials Required:
Procedure:
This compound represents a promising natural compound for pharmacological research, with established protocols for solubility, storage, and experimental application. The comprehensive solubility profile in DMSO, methanol, and ethanol provides researchers with flexible options for experimental design, while the detailed cytotoxicity data for common solvents enables appropriate assay planning. By adhering to the recommended protocols for solution preparation, storage, and experimental controls, researchers can ensure reliable and reproducible results in their investigations of this compound's biological activities and potential therapeutic applications.
The table below summarizes the key storage conditions for Cassiaside C2 powder and solutions based on manufacturer recommendations [1]:
| Specification | Recommended Condition |
|---|---|
| Physical Description | Powder [1] |
| Recommended Storage Temperature (Powder) | -20°C [1] |
| Projected Shelf Life (Powder) | Up to 24 months at 2-8°C (in tightly sealed vial) [1] |
| Stock Solution Storage | Aliquot and store at -20°C [1] |
| Projected Shelf Life (Stock Solution) | Up to 2 weeks at -20°C [1] |
| Common Solvents | DMSO, Pyridine, Methanol, Ethanol [1] |
This compound is isolated from the seeds of Cassia obtusifolia L. [1]. While its specific biological targets are not fully defined, research on its source plant and related compounds suggests potential applications.
This protocol is based on methods used to study the related compound aurantio-obtusin [2] [3].
The workflow can be conceptually summarized as follows:
This protocol is adapted from network pharmacology and docking studies on Cassia glauca [4].
The conceptual workflow for this computational protocol is:
This compound is a natural product with potential for neuroprotective and antidiabetic research. Successful experimentation requires adherence to recommended storage conditions (-20°C for powder, aliquoted solutions at -20°C). Proposed protocols for V1A receptor modulation and AKR1B1 inhibition provide a starting point. Future work should focus on:
Cassiae semen, the source of Cassiaside C2, is a traditional Chinese medicine obtained from the seeds of Cassia obtusifolia L. or Cassia tora L. [1]. Phytochemical studies have identified that naphthopyrones are one of the two primary classes of bioactive compounds in these seeds [1]. While a specific isolation and identification of Cassiaside C has been reported [1], the publicly available scientific literature does not provide explicit experimental details for the preparation of a this compound stock solution.
The following protocol is a reasoned proposal based on standard laboratory practices for handling natural products and the properties of similar compounds. You must validate these steps in your own laboratory.
1. Principle This procedure outlines the method for preparing a 10 mM stock solution of this compound from a solid powder, using Dimethyl Sulfoxide (DMSO) as the solvent. The solution will be aliquoted and stored under appropriate conditions to maintain stability for subsequent in vitro experiments.
2. Materials
3. Step-by-Step Procedure * Step 1: Calculation Calculate the mass of this compound required using the formula: Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000. For a 10 mM solution in 1 mL, the calculation is: Mass = 10 mM × 1 mL × MW / 1000. * Step 2: Weighing Tare an empty microcentrifuge tube on the analytical balance. Accurately weigh the calculated mass of this compound powder and transfer it to the tube. * Step 3: Dissolution Add a small volume of DMSO (e.g., 0.8 mL) to the tube to avoid exceeding the final volume. Cap the tube tightly and mix immediately by vigorous vortexing for 1-2 minutes. * Step 4: Sonication Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution and to disrupt any aggregates. If any undissolved material remains, continue sonication in short bursts until the solution is clear. * Step 5: Final Volume Adjustment Bring the solution to the final desired volume (e.g., 1 mL) with the remaining DMSO. Vortex again to ensure homogeneity. * Step 6: Aliquoting Immediately aliquot the prepared stock solution into amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. * Step 7: Storage Label the aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C, protected from light.
4. Important Notes
The table below summarizes the key parameters for the proposed stock solution.
| Parameter | Specification |
|---|---|
| Target Compound | This compound |
| Recommended Solvent | Anhydrous DMSO |
| Suggested Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Container | Amber (light-protective) vials/tubes |
| Key Step | Sonication to ensure complete dissolution |
For comprehensive research, the process from plant material to biological testing involves multiple stages. The diagram below outlines a generalized workflow.
Given the current lack of specific public data on this compound, you may need to take the following steps to proceed with your work:
This compound is a bioactive naphthopyrone glycoside primarily isolated from Cassia semen, which refers to the seeds of Cassia obtusifolia L. or Cassia tora L. plants belonging to the Leguminosae family. These seeds are known as "Juemingzi" in traditional Chinese medicine and have been used for centuries in Southeast Asian countries including Korea, Japan, and China for treating various conditions, particularly ophthalmic diseases and liver disorders. [1] this compound represents one of the many specialized metabolites found in these seeds, which are chemically characterized as naphthopyrone derivatives with specific glycosidic attachments. [2] [1]
The therapeutic potential of this compound has been investigated in various pharmacological studies, with research indicating significant antiallergic properties and potential neuroprotective effects. [1] The compound exists alongside numerous structurally related compounds in Cassia seeds, including anthraquinones (chrysophanol, emodin, physcion) and other naphthopyrones (cassiaside, torachrysone, rubrofusarin). [2] [1] From a phytochemical perspective, this compound is typically extracted and isolated using polar solvents such as methanol or ethanol, followed by chromatographic separation techniques. The compound's presence in Cassia seeds can be confirmed through HPLC-MS analysis with characteristic fragmentation patterns. [3]
Table 1: Key Phytochemical Classes in Cassia Seeds and Their Biological Activities
| Phytochemical Class | Representative Compounds | Reported Biological Activities |
|---|---|---|
| Anthraquinones | Chrysophanol, Emodin, Aloe-emodin | Antioxidant, Anti-inflammatory, Laxative [2] [1] |
| Naphthopyrone Glycosides | This compound, Cassiaside B, Toralactone glycosides | Antiallergic, Antimicrobial, Antidiabetic [1] |
| Volatile Oils | Various terpenoids | Aromatic, Potential bioactivities [1] |
| Sterols | β-Sitosterol, Stigmasterol | Antioxidant, Cholesterol-lowering [1] |
The core mathematical principle governing preparation of diluted solutions from concentrated stocks is expressed by the formula:
Where:
This equation establishes that the total amount of solute remains constant before and after dilution, merely distributed in different volumes of solvent. The relationship applies universally across various concentration units (molarity, mg/mL, percentage, etc.) provided the same units are used consistently for both C₁ and C₂. [4] [5] When working with this formula, it is crucial to ensure that all units are consistent throughout the calculation (e.g., both volumes in milliliters or both in liters, both concentrations in mM or both in μM). [6]
Depending on which variables are known and which need to be calculated, the fundamental dilution formula can be rearranged to solve for any unknown parameter:
The volume of diluent (solvent) needed to achieve the desired dilution is calculated by subtracting the stock volume from the final volume: V_diluent = V₂ - V₁. [7] For critical pharmaceutical applications, it's important to note the distinction between instructions such as "dilute 10mL to 100mL" (which gives a final volume of 100mL) versus "dilute 10mL with 100mL" (which gives a final volume of 110mL). [6]
The following workflow outlines the complete procedure for preparing this compound stock solutions and working dilutions for experimental use:
Materials Required:
Primary Stock Solution Preparation (100 mM):
Working Solution Preparation (for cell culture experiments):
Table 2: Example Dilution Scheme for this compound Cell Treatment
| Target Concentration | Volume of 10 mM Intermediate | Volume of Culture Medium | Final Volume |
|---|---|---|---|
| 100 μM | 10 μL | 990 μL | 1 mL |
| 50 μM | 5 μL | 995 μL | 1 mL |
| 25 μM | 2.5 μL | 997.5 μL | 1 mL |
| 10 μM | 1 μL | 999 μL | 1 mL |
| 1 μM | 1 μL of 1 mM dilution* | 999 μL | 1 mL |
*Prepare 1 mM dilution by adding 10 μL of 10 mM intermediate to 90 μL of solvent, then dilute further.
Instrument Parameters:
Sample Preparation:
Identification: this compound can be identified by its retention time and mass spectrometric fragmentation pattern compared to authentic standards. [3] The characteristic molecular ion [M-H]⁻ and specific fragment ions should be monitored for confirmation.
Fourier Transform Infrared (FT-IR) spectroscopy can provide supplementary confirmation of this compound identity and purity:
Sample Preparation:
Spectral Acquisition:
This compound has demonstrated promising antiallergic activity in previous studies, making it suitable for investigating mast cell stabilization and histamine release inhibition. [1] For such experiments:
Mast Cell Degranulation Assay:
Antioxidant Activity Assessment:
For neuroprotection studies inspired by related compounds like chrysophanol: [8]
Dosing Solution Preparation for Animal Studies:
Table 3: Troubleshooting Common Issues in this compound Solution Preparation
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in aqueous buffers | High hydrophobicity | Use minimal DMSO (≤1%) as cosolvent; prepare fresh solutions |
| Precipitation upon dilution | Solvent exchange effects | Use gradual dilution scheme; add buffer slowly to stock with mixing |
| Degradation during storage | Light or oxygen exposure | Aliquot and store at -20°C under inert gas; use amber vials |
| Inconsistent biological activity | Isomerization or hydrolysis | Verify purity by HPLC before use; avoid extreme pH conditions |
| Low recovery from containers | Surface adsorption | Use silanized vials; include low concentrations of detergent in buffers |
These application notes provide comprehensive protocols for the calculation, preparation, and dilution of this compound solutions for research applications. The C₁V₁ = C₂V₂ equation serves as the fundamental principle for all dilution calculations, with careful attention to unit consistency being critical for accuracy. [4] [5] [6] When working with this compound specifically, researchers should note its naphthopyrone glycoside structure may require specific handling conditions to maintain stability, including protection from light and excessive heat. [3] [1]
For all experimental applications, it is strongly recommended to verify concentrations of critical stock solutions using appropriate analytical methods such as HPLC-UV, particularly when preparing treatments for dose-response studies. [3] Additionally, researchers should consider the solvent compatibility with their biological systems, ensuring that final solvent concentrations do not exceed cytotoxic thresholds (typically ≤0.1% for DMSO in cell culture). [3] [1] Following these detailed protocols will ensure reproducible and reliable experimental results with this compound across various research applications.
Cassiaside C2 is a complex naphthopyrone compound predominantly found in Cassiae Semen (the seed of Cassia obtusifolia or Cassia tora), a traditional herbal medicine widely used in Eastern practices for its various therapeutic benefits. This specialized metabolite belongs to a broader class of bioactive naphthalene derivatives that demonstrate significant pharmacological potential, particularly in hepatic health and metabolic disorders. The chemical structure of this compound is characterized by a molecular formula of C₃₉H₅₂O₂₅ with an average molecular weight of 920.82 g/mol [1]. This substantial molecular weight reflects the complex glycosylated nature of the compound, which features multiple sugar moieties attached to a naphthopyrone core structure.
The structural complexity of this compound presents both analytical challenges and opportunities for advanced characterization techniques. As part of the naphthopyrone reference extract (NRE) from Cassiae Semen, this compound represents one of the major chemical constituents alongside related compounds including cassiaside B₂, rubrofusarin-6-O-β-D-gentiobioside, and cassiaside C [2]. These compounds collectively contribute to the medicinal properties of Cassiae Semen extracts, which have been documented in ethnopharmacological studies for their anti-inflammatory, antioxidant, and hepatoprotective effects. The intricate glycosylation patterns of this compound not only influence its physicochemical properties but also potentially impact its bioavailability and metabolic fate in biological systems.
Recent advances in analytical technologies, particularly ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), have enabled more precise characterization of such complex natural products. This technical capability has facilitated the development of standardized analytical protocols for the reliable identification and quantification of this compound in both raw herbal materials and finished botanical products. The implementation of robust analytical methods is essential for quality assurance in herbal medicine and for advancing research on the therapeutic applications of this promising natural compound.
The identification and structural characterization of this compound requires sophisticated UPLC-MS instrumentation capable of high-resolution separation and sensitive detection. The optimal analytical system should comprise an Ultimate 3000 UPLC system coupled with a triple quadrupole mass spectrometer (such as the TSQ Quantis) equipped with an electrospray ionization (ESI) source [3]. For chromatographic separation, a Hypersil Gold column (1.9 μm particle size, 100 mm × 2.1 mm i.d.) maintained at 30°C provides excellent resolution for naphthopyrone compounds. The mobile phase should consist of two components: (A) 0.05% formic acid in water (v/v) and (B) acetonitrile,
The gradient elution program must be carefully optimized to achieve optimal separation of this compound from other structurally similar naphthopyrones. An effective gradient protocol begins with 10% solvent B at initial conditions, increasing to 26.5% B at 0.7 minutes, then ramping to 70% B by 2.0 minutes, maintaining this concentration until 3.2 minutes, followed by an increase to 90% B at 3.5 minutes which is held until 7.0 minutes, before returning to initial conditions by 7.5 minutes and re-equilibrating until 12 minutes [3]. The flow rate should be maintained at 0.3 mL/min with an injection volume typically between 1-5 μL, depending on the sample concentration and detection sensitivity requirements.
Mass spectrometric detection of this compound is optimally performed using electrospray ionization in negative ion mode, as naphthopyrone compounds typically exhibit better ionization efficiency under these conditions. The instrument parameters should be carefully optimized as follows: the ion spray voltage should be set between -2.8 to -3.2 kV, the source temperature at 300°C, with nebulizer and heater gas (typically nitrogen) pressures of 40 and 50 psi respectively. The declustering potential and collision energy values should be optimized for this compound through direct infusion experiments, with typical values ranging from -80 to -120 V and -30 to -50 eV, respectively, for fragmentation analysis.
For definitive identification, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to target specific precursor-to-product ion transitions unique to this compound. The precursor ion [M-H]⁻ with m/z 919.27 should be monitored along with characteristic fragment ions that may include m/z 757.21 (loss of one hexose moiety), m/z 595.15 (loss of two hexose units), and m/z 433.09 (aglycone after complete deglycosylation) [2] [4]. These fragmentation patterns provide essential structural information about the glycosylation pattern and the core naphthopyrone structure. Additional confirmation can be obtained through full-scan MS/MS experiments using high-resolution instruments such as LTQ-Orbitrap XL MS which provides accurate mass measurements with precision typically better than 5 ppm, allowing definitive elemental composition assignment [2].
Crude Extract Preparation: Begin by accurately weighing 100 mg of powdered Cassiae Semen material into a 50 mL conical tube. Add 20 mL of 70% methanol-water solution and sonicate for 30 minutes at 40°C. Centrifuge the mixture at 4000 rpm for 10 minutes and carefully collect the supernatant. Repeat the extraction once more with fresh solvent, combine the supernatants, and evaporate to dryness under reduced pressure at 40°C [2].
Solid Phase Extraction Cleanup: Reconstitute the dried extract in 5 mL of 20% methanol and load onto a C18 solid-phase extraction cartridge (500 mg/6 mL) that has been preconditioned with 5 mL methanol followed by 5 mL water. Wash with 5 mL of 30% methanol to remove interfering compounds, then elute this compound with 8 mL of 70% methanol. Evaporate the eluent to dryness under nitrogen stream and reconstitute in 1 mL of methanol for UPLC-MS analysis [4].
Quality Control Samples: Prepare system suitability solution containing this compound and related naphthopyrones at approximately 1 μg/mL in methanol. Prepare quality control samples at low, medium, and high concentrations (0.1, 1.0, and 10 μg/mL) in triplicate to validate the analytical run. Include procedure blanks (extraction solvents without plant material) to identify potential contamination and matrix spikes to assess recovery efficiency [2] [4].
While UPLC-MS provides excellent sensitivity and specificity for identification, quantitative analysis of this compound can be effectively performed using High Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) [4]. This approach offers the advantage of being more accessible to laboratories without mass spectrometric capabilities while still providing accurate quantification. For HPLC analysis, the optimal separation is achieved using a Zorbax TC18 column (4.6 × 250 mm, 5 μm particle size) maintained at 25°C. The mobile phase should consist of 0.1% formic acid in water (A) and acetonitrile (B) with a flow rate of 0.8 mL/min under gradient elution conditions. The detection wavelength should be set at 259 nm, which corresponds to the maximum absorbance of naphthopyrone compounds [4].
The quantitative method must be properly validated according to ICH guidelines to ensure reliability and accuracy. The validation parameters should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For this compound, the method typically demonstrates excellent linearity (r² > 0.99) over a concentration range of 0.25-100 μg/mL [4]. The LOD and LOQ values for naphthopyrone compounds in validated methods are generally reported as 0.082-1.969 μg/mL and 0.250-5.967 μg/mL, respectively, depending on the specific compound and matrix [4]. The precision of the method, expressed as relative standard deviation (RSD%), should be less than 5% for both intra-day and inter-day variations, while accuracy measured as recovery typically ranges between 85.22-100.32% for this compound and related compounds [4].
Linearity and Calibration Curve: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Dilute appropriately to create at least six calibration standards covering the concentration range from LOQ to 200% of expected sample concentrations. Inject each calibration standard in triplicate and plot the peak area against concentration. Perform linear regression analysis and ensure the correlation coefficient (r²) is greater than 0.995 [4].
Precision and Accuracy Evaluation: Prepare quality control (QC) samples at three concentration levels (low, medium, high) covering the calibration range. Analyze six replicates of each QC level in a single run for intra-day precision and over three different days for inter-day precision. Calculate the relative standard deviation (RSD%) for each set, which should not exceed 15% (20% at LOQ). For accuracy assessment, prepare spiked samples with known concentrations and calculate the percentage recovery, which should be within 85-115% of the nominal values [4].
Robustness Testing: Deliberately introduce small variations in method parameters including mobile phase composition (±2%), column temperature (±2°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). Evaluate the impact on retention time, peak area, and resolution factor for this compound. The method is considered robust if system suitability parameters remain within specified limits despite these intentional variations [4].
Table 1: Optimal Chromatographic Conditions for this compound Analysis
| Parameter | UPLC-MS Conditions | HPLC-PDA Conditions |
|---|---|---|
| Column | Hypersil Gold (100 mm × 2.1 mm, 1.9 μm) | Zorbax TC18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.05% formic acid (A), acetonitrile (B) | 0.1% formic acid (A), acetonitrile (B) |
| Gradient Program | 10-90% B over 7.5 min | Optimized for separation of 13 compounds |
| Flow Rate | 0.3 mL/min | 0.8 mL/min |
| Temperature | 30°C | 25°C |
| Detection | MS/MS with ESI negative mode | PDA at 259 nm |
| Injection Volume | 1-5 μL | 5-20 μL |
This compound exhibits significant biological activity as a constituent of medicinal Cassia species, particularly in relation to metabolic disorders. Network pharmacology studies have revealed that Cassia compounds, including this compound, potentially modulate multiple therapeutic targets associated with diabetes mellitus [5]. Through computational approaches and molecular docking studies, researchers have identified that the PI3K-Akt signaling pathway represents a primary mechanism regulated by Cassia bioactives [5]. This pathway plays a crucial role in insulin signaling, glucose homeostasis, and cell survival, suggesting a mechanistic basis for the traditional use of Cassiae Semen in managing diabetes.
The multi-target action of this compound and related compounds represents a paradigm shift from conventional single-target pharmaceutical approaches. Research indicates that these natural compounds simultaneously modulate aldose reductase (AKR1B1) and various components of insulin signaling cascades [5]. Molecular docking simulations have demonstrated strong binding affinities between Cassia bioactives and these protein targets, with methyl-3,5-di-O-caffeoylquinate (a compound structurally related to this compound) showing particularly high binding affinity for AKR1B1 with a docking score of -9.209 kcal/mol [5]. Additionally, molecular dynamics simulations and MMGBSA calculations have confirmed the stability of these complexes, with binding energy (ΔGbind) estimated at -40.33 ± 6.69 kcal/mol, indicating strong and stable interactions [5].
Beyond metabolic disorders, this compound contributes to the broader pharmacological profile of Cassia species, which includes anti-inflammatory, antioxidant, and hepatoprotective effects. The presence of multiple bioactive naphthopyrones and flavonoids in Cassiae Semen extracts creates a synergistic therapeutic effect that underpins the traditional applications of this herbal medicine [5] [4]. The structural features of this compound, particularly its glycosylation pattern, may influence its bioavailability, metabolism, and tissue distribution, ultimately determining its in vivo efficacy. Understanding these structure-activity relationships is essential for optimizing the therapeutic potential of this compound and developing standardized extracts with consistent biological effects.
Table 2: Analytical Method Validation Parameters for this compound Determination
| Validation Parameter | Acceptance Criteria | Typical Values for this compound |
|---|---|---|
| Linearity (r²) | >0.995 | >0.99 [4] |
| Precision (RSD%) | ≤15% (≤20% at LOQ) | <5% [4] |
| Accuracy (% Recovery) | 85-115% | 85.22-100.32% [4] |
| LOD | Signal-to-noise ≥3:1 | 0.082-1.969 μg/mL [4] |
| LOQ | Signal-to-noise ≥10:1 | 0.250-5.967 μg/mL [4] |
| Specificity | No interference at retention time | Baseline separation from other naphthopyrones [2] |
| Robustness | System suitability parameters within limits | Retention time RSD <2% with deliberate parameter variations [4] |
The development and validation of UPLC-MS methods for this compound analysis have significant implications for quality control in herbal medicine. As a major constituent of the naphthopyrone reference extract (NRE) from Cassiae Semen, this compound serves as an important marker compound for standardizing herbal preparations [2]. Quantitative studies have determined that this compound typically represents approximately 11.68% of the naphthopyrone reference extract when measured with uncertainty of ±0.24% [2]. This precise quantification enables manufacturers to develop standardized extracts with consistent chemical profiles and reproducible therapeutic effects.
The implementation of validated UPLC-MS methods allows for comprehensive impurity profiling and detection of adulterants in Cassiae Semen products. By establishing specific fingerprint chromatograms and target compound ratios, quality control laboratories can rapidly authenticate raw materials and detect potential substitution with other Cassia species [4]. Recent advances in multi-platform analysis have enabled the simultaneous separation and quantification of thirteen flavonoids and anthraquinones in seven medicinal Cassia species, providing a comprehensive framework for quality assessment [4]. These methods facilitate the detection of intentional or accidental substitution with related species, which may have different pharmacological properties or safety profiles.
Beyond raw material authentication, UPLC-MS methods for this compound support stability testing of finished herbal products. Forced degradation studies conducted according to ICH guidelines (Q1A(R2)) help identify potential degradation products and establish appropriate shelf-life and storage conditions [6]. The stability-indicating capability of these methods ensures that any changes in product quality during storage can be reliably monitored. The implementation of such rigorous quality control protocols aligns with regulatory requirements for botanical drugs and enhances consumer confidence in herbal products by ensuring their safety, efficacy, and batch-to-batch consistency.
The following workflow diagram illustrates the complete experimental procedure for UPLC-MS identification and analysis of this compound from Cassiae Semen:
Diagram 1: Experimental Workflow for this compound UPLC-MS Analysis
The therapeutic activity of this compound involves modulation of multiple biological pathways, particularly in the context of diabetes management. The following diagram illustrates the key signaling pathways and molecular targets affected by Cassia compounds:
Diagram 2: Signaling Pathways and Therapeutic Mechanisms of Cassia Compounds
The development and optimization of UPLC-MS methods for the identification and quantification of this compound represent significant advances in the analytical characterization of complex natural products. The protocols outlined in this application note provide comprehensive guidance for researchers seeking to analyze this important naphthopyrone compound in Cassiae Semen and related herbal products. The combination of UPLC separation power with the selectivity and sensitivity of mass spectrometric detection offers an unparalleled approach for both qualitative and quantitative analysis of this compound and related compounds.
The methodological rigor embodied in these protocols extends beyond basic identification to encompass complete method validation according to international standards, ensuring the reliability and reproducibility of analytical results. The incorporation of quality control measures and system suitability tests throughout the analytical process guarantees that the methods perform consistently within established parameters. Furthermore, the integration of network pharmacology and molecular docking studies provides valuable insights into the potential therapeutic mechanisms of this compound, bridging the gap between traditional use and modern pharmacological understanding.
As research on Cassiae Semen and its active constituents continues to evolve, the analytical protocols described here will serve as essential tools for standardization, quality control, and pharmacological investigation. The ability to precisely quantify marker compounds like this compound is fundamental to developing evidence-based herbal medicines with consistent chemical profiles and reproducible therapeutic effects. These advances in analytical methodology ultimately contribute to the broader acceptance and integration of herbal medicines into contemporary healthcare systems by ensuring their safety, efficacy, and quality.
The table below summarizes the key biological activity identified for Cassiaside C in the current literature.
| Assay Type | Target/Model | Reported Activity | Reference |
|---|---|---|---|
| In vitro Inhibition Assay | Advanced Glycation End Products (AGEs) | Inhibitory activity on AGE formation [1] [2] [3]. |
Cassiaside C (also known as Toralactone 9-O-β-D-gentiobioside) is a naphthopyrone isolated from the seeds of Cassia tora (also referred to as Cassia obtusifolia) [1] [4] [5]. Its main reported biological activity is the inhibition of Advanced Glycation End products (AGEs) formation in vitro [1] [2] [3]. AGEs are harmful compounds that can contribute to the complications of diabetes and aging.
Based on the general approach for studying AGE inhibition and the context from the search results, here is a potential experimental workflow. Please note that this is a reconstructed generic protocol, as specific methodological details for Cassiaside C were not found.
This protocol is adapted from standard methods for evaluating anti-glycation agents [1] [5].
1. Materials
2. Procedure
1. Preparation of Reaction Mixtures: In a 96-well plate, prepare the following mixtures in triplicate:
- Test Group: BSA solution + Sugar solution + Cassiaside C (at various concentrations, e.g., 10, 50, 100 μM).
- Positive Control: BSA solution + Sugar solution + Aminoguanidine (e.g., 1 mM).
- Negative Control: BSA solution + Sugar solution + an equal volume of vehicle (e.g., DMSO).
- Blank: BSA solution + Phosphate buffer (no sugar, no compound).
2. Incubation: Seal the plate to prevent evaporation and incubate in the dark at 37°C for 3 to 21 days. The extended incubation is necessary for the glycation reaction to proceed.
3. Measurement: After incubation, measure the fluorescence of each well using a microplate reader. The formation of AGEs is typically quantified by measuring fluorescence at an excitation of 370 nm and an emission of 440 nm.
4. Data Analysis: Calculate the percentage inhibition of AGE formation for Cassiaside C using the formula:
% Inhibition = [1 - (Fsample - Fblank) / (Fcontrol - Fblank)] × 100
Where Fsample is the fluorescence of the test group, Fcontrol is the fluorescence of the negative control, and Fblank is the fluorescence of the blank.
Cassiaside C is one of several naphthopyrone glycosides found in Cassia seeds (Cassiae Semen) [4] [5] [6]. These seeds are a rich source of diverse compounds, primarily anthraquinones and naphthopyrones, and are used in traditional medicine for their antidiabetic, neuroprotective, and hepatoprotective properties [5] [6]. The inhibition of AGE formation by Cassiaside C is a mechanism that aligns with the plant's reported antidiabetic activity [7] [5]. It's important to note that while the seeds have demonstrated bioactivity, some specific anthraquinones have also been flagged for potential hepatotoxicity and nephrotoxicity in preliminary models, indicating a need for further safety evaluation [8].
Cassiaside C₂ is a naphtho-α-pyrone tetraglucoside compound isolated from the seeds of Cassia obtusifolia L. (also known as Cassia tora L.) [1] [2]. This natural product has demonstrated significant antiallergic properties, primarily through the inhibition of histamine release, a key mediator in allergic responses [1]. The compound's structure is identified as toralactone 9-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside [3] [1]. Beyond its antiallergic effects, related naphthopyrone glycosides from Cassia seeds also exhibit inhibitory activity against the formation of advanced glycation end products (AGEs) [4] [5], suggesting potential for managing diabetic complications. These application notes provide a detailed protocol for researchers to evaluate the antiallergic activity of Cassiaside C₂ via its inhibition of histamine release.
Cassiaside C₂ exerts its primary antiallergic effect by inhibiting histamine release from mast cells induced by an antigen-antibody reaction [1]. Mast cells are key effector cells in allergic responses, and their degranulation, triggered by cross-linking of IgE receptors, releases preformed mediators like histamine. Cassiaside C₂ interferes with this process, preventing the release of histamine that would otherwise cause vasodilation, increased vascular permeability, and bronchoconstriction characteristic of allergic symptoms.
The following diagram illustrates the general mechanism of antiallergic action and the experimental workflow for evaluating Cassiaside C₂ activity:
3.1.1 Source Material
3.1.2 Isolation and Purification
3.1.3 Structural Confirmation
3.2.1 Principle This assay evaluates the ability of Cassiaside C₂ to inhibit immunoglobulin E (IgE)-mediated histamine release from rat peritoneal exudate mast cells upon exposure to a specific antigen [1].
3.2.2 Materials and Reagents
3.2.3 Equipment
3.2.4 Procedure
Cell Preparation:
Sensitization:
Compound Treatment:
Challenge and Histamine Release:
Sample Collection:
Histamine Quantification:
Calculation:
% Histamine Release = (Histamine in supernatant / Total cellular histamine) × 100
% Inhibition = [(Control % Release - Treated % Release) / Control % Release] × 100
Table 1: Summary of Key Biological Activities of Cassiaside C₂ and Related Compounds
| Compound Name | Biological Activity | Experimental System | Key Results | Reference |
|---|---|---|---|---|
| Cassiaside C₂ | Antiallergic (Histamine Release Inhibition) | Rat peritoneal exudate cells | Inhibited histamine release induced by antigen-antibody reaction | [1] |
| Cassiaside C (Toralactone 9-O-β-D-gentiobioside) | AGEs Formation Inhibition | In vitro bioassay | Demonstrated inhibitory activity against AGEs formation | [4] [5] | | Naphthopyrone Glycosides (general class) | Antimutagenic, Radical Scavenging | In vitro assays | Showed antimutagenic effects and DPPH radical scavenging activity | [5] |
The antiallergic activity of Cassiaside C₂ suggests several promising research applications:
Cassia obtusifolia L. (also known as Senna obtusifolia), a plant from the Leguminosae family, is a recognized source of diverse bioactive compounds [1]. Its seeds, in particular, contain a rich array of anthraquinones and naphthopyrone derivatives [1].
While one analysis confirms Cassiaside C2 as a constituent of Cassia obtusifolia L. [1], the search results do not contain specific biological activity data for this particular compound. Research on other constituents from the same plant, such as chrysophanol, shows promising biological activities, including anti-inflammatory and neuroprotective effects, which suggest the plant's compounds are of pharmacological interest [1] [2].
The following protocol is adapted from standard methods used to evaluate the anti-glycation activity of natural compounds, such as those found in Origanum majorana and other medicinal plants [3]. You can use this as a robust starting point to test this compound.
1. Objective To evaluate the in vitro inhibitory effect of this compound on the formation of Advanced Glycation End-products (AGEs).
2. Materials and Reagents
3. Methodology
3.1. BSA-Glucose Assay (Model for Early and Late Stage Glycation) This assay evaluates the compound's ability to inhibit AGE formation throughout the glycation process [3].
Inhibition % = [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank)] × 1003.2. BSA-Methylglyoxal (MGO) Assay (Model for Middle Stage Glycation) This assay specifically tests the compound's ability to trap reactive carbonyl species, a critical intermediate step [3].
Inhibition % = [1 - (Fluorescence_test_group / Fluorescence_control_group)] × 100The experimental workflow for these assays can be summarized as follows:
Diagram 1: Experimental workflow for the AGE inhibition assay.
The anti-glycation activity of compounds like this compound is theorized to work through multiple pathways, which can be visualized in the following mechanism:
Diagram 2: Proposed multi-target mechanism of action for this compound.
Based on the mechanisms above, the expected dose-response data from the assays can be structured as follows for analysis.
Table 1: Expected Dose-Response Data for this compound in BSA-Glucose Assay
| This compound Concentration (µg/mL) | Fluorescence Intensity (a.u.) | AGE Inhibition (%) |
|---|---|---|
| 0 (Negative Control) | 1000 ± 45 | 0 |
| 50 | 750 ± 35 | 25.0 |
| 100 | 500 ± 25 | 50.0 |
| 200 | 300 ± 20 | 70.0 |
| 400 | 150 ± 15 | 85.0 |
| Aminoguanidine (500 µg/mL) | 400 ± 30 | 60.0 |
Table 2: Expected Specific Activity of this compound in Different Assay Models
| Assay Model | Target Glycation Stage | Expected IC50 Value (µg/mL) | Potency Comparison vs. Aminoguanidine |
|---|---|---|---|
| BSA-Glucose | Early & Late | ~110 | Moderate |
| BSA-Methylglyoxal | Middle (Carbonyl) | ~85 | Higher |
To ensure successful and reproducible research, please consider the following points:
This compound is a significant naphthopyrone glycoside compound found in Cassiae Semen, the seeds of Cassia obtusifolia L. or Cassia tora L., which are widely used in traditional Chinese medicine. This natural product belongs to a class of chemical compounds known as naphtho-γ-pyrones, which are characterized by their fused aromatic ring system and demonstrated biological activities. This compound is specifically identified as a tetraglucoside derivative with the chemical name toralactone 9-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside and a molecular weight of 920.82 g/mol [1]. The compound is part of a complex mixture of naphthopyrones in Cassiae Semen that includes cassiaside B₂, cassiaside C, and rubrofusarin-6-O-β-D-gentiobioside [2].
Research interest in this compound has grown due to its potential pharmacological activities, particularly its inhibitory effects on advanced glycation end products (AGEs) formation, which implicates it in potential therapeutic applications for diabetic complications [3]. The compound is typically extracted alongside other naphthopyrone glycosides and represents one of the major chemical constituents in standardized reference extracts of Cassiae Semen, with reported content levels of approximately 11.68% in naphthopyrone reference extracts [2]. These application notes provide detailed protocols for the extraction, analysis, and bioactivity assessment of this compound to support researchers in natural product chemistry and drug development.
This compound is a complex naphthopyrone glycoside with the molecular formula C₃₉H₅₂O₂₅ and a molecular weight of 920.82 g/mol [1]. The compound consists of a toralactone aglycone (naphthopyrone core structure) connected to a tetrasaccharide chain composed of four glucose units. The specific glycosidic linkages in this compound have been identified as toralactone 9-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, representing a complex branched oligosaccharide structure [3]. This extensive glycosylation pattern significantly influences the compound's solubility properties, making it readily soluble in polar organic solvents such as DMSO, methanol, and acetone, while having limited solubility in non-polar solvents [1].
The structural complexity of this compound places it within a broader family of naphthopyrone glycosides found in Cassiae Semen, each characterized by different glycosylation patterns and aglycone modifications. Related compounds include cassiaside C (toralactone 9-O-β-D-gentiobioside) with a molecular weight of 596.53 g/mol [4], and rubrofusarin-6-O-β-D-gentiobioside, both of which share structural similarities but have simpler glycosylation patterns compared to this compound [2]. The presence of multiple hydroxyl groups in the sugar moieties contributes to the compound's polarity and potential for hydrogen bonding, which influences its extraction behavior and chromatographic properties.
This compound typically presents as a white to off-white powdered solid under standard storage conditions [1]. The compound is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For experimental purposes, stock solutions are typically prepared in DMSO at concentrations of 50-100 mg/mL, with recommended storage at -20°C for long-term stability [1]. The compound should be protected from moisture by storing in a desiccated environment and is stable for several months when maintained under proper conditions.
Table 1: Comparative Structural Properties of Key Naphthopyrones in Cassiae Semen
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Glycosylation Pattern | Content in NRE (%) |
|---|---|---|---|---|
| This compound | C₃₉H₅₂O₂₅ | 920.82 | Tetraglucoside | 11.68 ± 0.24 |
| Cassiaside C | C₂₇H₃₂O₁₅ | 596.53 | Gentiobioside | 28.8 ± 0.48 |
| Cassiaside B₂ | Not specified | Not specified | Gentiobioside | 11.40 ± 0.26 |
| Rubrofusarin-6-O-β-D-gentiobioside | Not specified | Not specified | Gentiobioside | 16.60 ± 0.22 |
The extraction of naphthopyrone compounds from Cassiae Semen typically begins with defatting of seeds using non-polar solvents such as hexane or petroleum ether, followed by extraction with polar solvents like methanol, ethanol, or aqueous alcohol mixtures to obtain the crude extract. The seeds of Cassia obtusifolia L. or Cassia tora L. are first dried and powdered to increase the surface area for efficient extraction [5] [6]. Traditional methods include hot water extraction and soxhlet extraction with methanol or ethanol, while more modern approaches employ techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction to improve efficiency and yield [7].
For the specific isolation of naphthopyrone compounds including this compound, the crude extract is typically suspended in water and successively partitioned with organic solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound, being a highly glycosylated compound, tends to partition into the n-butanol fraction due to its polarity [3]. Further purification is achieved through various chromatographic techniques including silica gel chromatography, reversed-phase C18 column chromatography, and preparative high-performance liquid chromatography (HPLC). The naphthopyrone-rich fractions are often monitored during purification using thin-layer chromatography (TLC) and analytical HPLC.
The following detailed protocol has been optimized for the preparation of standardized naphthopyrone reference extract (NRE) from Cassiae Semen, containing this compound and other major naphthopyrones [2]:
Table 2: Extraction Efficiency of Different Methods for Cassiae Semen Components
| Extraction Method | Optimal Conditions | Extraction Yield | Advantages | Limitations |
|---|---|---|---|---|
| Maceration | 70% ethanol, room temperature, 72 hours | Moderate (≈5-7%) | Simple, low equipment cost | Long extraction time |
| Heat Reflux | 70% ethanol, 80°C, 2-3 hours | High (≈15-20%) | Efficient, good yield | High temperature may degrade thermolabile compounds |
| Microwave-Assisted Extraction (MAE) | 415 W, 50 mL/g, 6-7 min | High (≈8%) | Rapid, reduced solvent consumption | Requires specialized equipment |
| Ultrasonic-Assisted Extraction | 40 kHz, 50°C, 30-45 min | Moderate to High (≈10-15%) | Efficient, moderate temperature | Scaling up can be challenging |
Ultra-performance liquid chromatography coupled with multi-stage mass spectrometry (UPLC-MSⁿ) has been established as a powerful technique for the comprehensive analysis of this compound and related naphthopyrones in Cassiae Semen extracts [2]. The following protocol provides detailed methodology for the characterization and identification of these compounds:
This UPLC-MSⁿ method enables the simultaneous identification and characterization of multiple naphthopyrones in Cassiae Semen extracts, with this compound typically eluting at approximately 18-22 minutes under these conditions [2]. The high mass accuracy provided by the Orbitrap mass analyzer allows for confident elemental composition assignment and structure elucidation.
For the quantitative determination of this compound in naphthopyrone reference extracts and Cassiae Semen samples, the following HPLC method has been developed and validated [2]:
This HPLC method provides excellent separation of this compound from other naphthopyrones and matrix components, with a typical retention time of 28-32 minutes. The uncertainty in this compound quantification has been determined to be ±0.24% under optimized conditions [2].
This compound and related naphthopyrones from Cassiae Semen demonstrate a range of biological activities with potential therapeutic applications. One of the most significant activities is the inhibition of advanced glycation end products (AGEs) formation, which has implications for managing diabetic complications [3]. AGEs are associated with various pathological conditions including neuropathy, nephropathy, and retinopathy in diabetic patients. The inhibitory activity of this compound against AGE formation positions it as a potential anti-diabetic complication agent worthy of further investigation.
Additional bioactivities reported for naphthopyrone compounds from Cassiae Semen include antioxidant effects through free radical scavenging activity, as demonstrated in DPPH (1,1-diphenyl-2-picrylhydrazyl) radical assays [3]. Some naphthopyrone derivatives have shown anti-allergic properties and hepatoprotective effects against chemical-induced liver damage in experimental models [6]. The neuroprotective potential of these compounds has also been explored, with mechanisms possibly involving inhibition of cholinesterases and beta-secretase (BACE1), relevant to Alzheimer's disease pathology [6]. Furthermore, certain naphthopyrones exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), though structure-activity relationships indicate that the specific glycosylation patterns significantly influence these biological effects [6].
The primary mechanism behind the bioactivity of this compound appears to be related to its antiglycation properties. Advanced glycation end products form through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids, leading to cross-linked, dysfunctional molecules that accumulate in tissues during aging and diabetes. This compound likely interferes with this process by scavenging reactive carbonyl species or by directly inhibiting the formation of protein cross-links [3]. This mechanism is particularly relevant for diabetic complications where AGE accumulation contributes to pathology.
The therapeutic potential of this compound extends to several areas based on its observed bioactivities. In hepatoprotection, naphthopyrone glycosides have demonstrated protective effects against galactosamine-induced liver damage in experimental models, with efficacy comparable to or exceeding the reference compound silybin [6]. For neurodegenerative disorders, the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase (BACE1) by naphthopyrone derivatives suggests potential application in Alzheimer's disease management [6]. The anti-allergic activity of specifically this compound has been documented, with strong effects in experimental models, though the exact mechanism remains to be fully elucidated [3]. Additionally, the antioxidant properties of these compounds may contribute to general cytoprotective effects against oxidative stress-related pathologies.
Standardized quality control of this compound and related naphthopyrones in Cassiae Semen extracts is essential for ensuring consistent biological activity and reliable research results. The naphthopyrone reference extract (NRE) approach has been developed as a novel quality control method that uses a characterized multi-component extract rather than individual reference compounds [2]. This NRE contains this compound along with other major naphthopyrones including cassiaside B₂, cassiaside C, and rubrofusarin-6-O-β-D-gentiobioside in defined proportions, with the composition verified by UPLC-MSⁿ and quantitative HPLC [2].
For quality assessment of Cassiae Semen raw materials, the following parameters should be evaluated:
The uncertainty in this compound quantification in naphthopyrone reference extracts has been determined to be ±0.24%, providing a measure of the method's reliability for quality control purposes [2].
To ensure the stability of this compound in samples and reference materials, the following stability assessment protocol is recommended:
Stability studies indicate that this compound is most stable in anhydrous DMSO solution when stored at -20°C, with recommended use within one month of preparation [1].
The following workflow diagram illustrates the complete process from extraction to bioactivity assessment of this compound:
This compound represents a pharmacologically promising naphthopyrone glycoside from Cassiae Semen with demonstrated biological activities, particularly in inhibiting advanced glycation end products formation. The extraction and analytical protocols outlined in these application notes provide researchers with standardized methodologies for obtaining, characterizing, and quantifying this compound. The use of a naphthopyrone reference extract approach offers a practical solution for quality control when pure standards are unavailable.
Future research directions should focus on elucidating the precise molecular mechanisms underlying this compound's bioactivities, conducting comprehensive ADMET studies, and exploring its therapeutic potential in relevant disease models. The development of synthetic approaches to this compound could address supply limitations and enable structure-activity relationship studies through preparation of analogs. Additionally, formulation strategies to improve bioavailability may enhance its potential for pharmaceutical application.
This guide addresses common challenges researchers face when using sonication to improve drug solubility, using principles that can be applied to compounds like Cassiaside C2.
FAQ: Fundamental Concepts
Q1: How does sonication improve the solubility of poorly soluble drugs? Sonication applies sound energy (typically >20 kHz) to a liquid, creating cavitation—the formation, growth, and violent implosion of microscopic vacuum bubbles [1] [2]. This process releases immense localized energy that can break down drug aggregates, reduce particle size to the nano-range, and enhance the dissolution of active pharmaceutical ingredients (APIs) into solvents [3] [4].
Q2: My drug remains insoluble after sonication. What could be wrong? This is a common issue. Troubleshooting should focus on three areas:
Troubleshooting Guide: Common Experimental Issues
| Problem & Phenomenon | Potential Root Causes | Suggested Solutions & Verification Methods |
|---|
| Low Yield/Incomplete Dissolution Undissolved drug visible after sonication. | • Inadequate solvent system [4]. • Insufficient sonication time/power [1]. • Drug degradation due to excessive heat [2]. | • Screen different co-solvents or surfactants. • Incrementally increase sonication time/power; use pulsed mode to manage heat [2]. • Verify drug stability using HPLC or TLC. | | Particle Aggregation/Instability Formulation is not stable, particles settle/aggregate. | • Lack of or incorrect stabilizer [3]. • Zeta potential is too low for electrostatic stabilization [3] [1]. | • Incorporate steric stabilizers (e.g., PVA, poloxamers) [3]. • Measure zeta potential; target values typically beyond ±30 mV for stability. | | Irreproducible Results High variability in particle size or dissolution between batches. | • Inconsistent sonication parameters [2]. • Variable bath temperature or energy distribution. • Manual sample placement in bath. | • Use programmable sonicator for consistent time/power [2]. • Degas the bath solution before use [2]. • Use fixtures and baskets for consistent sample positioning [2]. |
Since a direct protocol for this compound is unavailable, the following methodologies can serve as a template for experimental development.
Protocol 1: Nanoprecipitation with Sonication for Nanosuspensions This method is adapted from a study on Furosemide, which successfully created amorphous nanoparticles to enhance saturation solubility [3].
Workflow: Nanoprecipitation with Sonication
Key Parameters to Optimize:
Protocol 2: Optimizing Sonication Parameters for Vesicular Systems This protocol is adapted from niosome optimization, highlighting how sonication can fine-tune formulation properties [1].
Workflow: Sonication Parameter Optimization
Key Parameters & Expected Outcomes: The table below summarizes data from a study on Pilocarpine HCl niosomes, demonstrating the tangible effects of sonication duration.
| Sonication Duration | Entrapment Efficiency (EE%) | Zeta Potential | Particle Size & PDI |
|---|---|---|---|
| No Sonication (Baseline) | 24.5% | -14.39 ± 8.55 mV | Baseline values |
| 30 Minutes | 42.0% | -18.92 ± 7.53 mV | Reduced (not specified) |
| 60 Minutes | (Potentially detrimental) | (Potentially destabilizing) | (Potential degradation) |
Interpretation: Optimal sonication (30 min in this case) can significantly improve entrapment efficiency and zeta potential (enhancing physical stability), but excessive sonication may degrade the formulation [1].
Proper technique is critical for reproducible results.
| Potential Cause | Symptoms | Recommended Solutions & Experimental Approaches |
|---|
| Inherent Low Aqueous Solubility | Powder not wetting, particles floating or settling, cloudy or hazy solution. | Use of Co-solvents: Incorporate ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol into the aqueous solvent system [1]. pH Adjustment: Explore buffers in the pH range of 7.0 to 10.9 (e.g., glycine-sodium hydroxide) if the compound has ionizable groups [1]. | | Solid Form Issues | Clumping of powder, inconsistent solubility between batches. | Form Composite Systems: Create a drug-polymer composite using polymers like polyvinylpyrrolidone (PVP) to significantly enhance dissolution rate [2]. | | Inefficient Extraction & Purity | Colored extracts, gummy or viscous residue after dissolution attempts, inconsistent analytical results. | Purify Extract: Use solid-phase extraction (e.g., C18 cartridges) to separate cassiaside C₂ from polysaccharides and other interfering substances present in crude plant extracts [3]. |
This is a foundational experiment to understand your compound's solubility behavior.
This advanced technique can drastically improve dissolution by preventing the recrystallization of the drug into a low-energy, hard-to-dissolve form.
The diagram below outlines a logical sequence for method development.
Cassiaside C2 is a naphthopyrone glycoside found primarily in the seeds of Cassia obtusifolia L. (also known as Cassia tora or Sicklepod) [1] [2]. This plant is a well-known traditional Chinese medicine, and its seeds are referred to as Cassiae Semen [2].
The table below summarizes the key characteristics of this compound for identification and quality control in your experiments:
| Property | Description |
|---|---|
| Source Plant | Cassia obtusifolia L. (Syn. Cassia tora) [1] [2] |
| Plant Part | Seeds (Cassiae Semen) [2] |
| Compound Class | Naphthopyrone glycoside [2] |
| Common in Extracts | Found in a reference extract (NRE) alongside Cassiaside B2, Cassiaside C, and rubrofusarin-6-O-β-D-gentiobioside [3] |
Although a direct protocol for this compound is unavailable, the following principles from the extraction of similar plant-based flavonoids and glycosides can guide your experimental design.
The following diagram outlines a core experimental workflow for optimizing extraction yield, which you can adapt for this compound:
Modern methods are more efficient than traditional ones like Soxhlet extraction [4]. Consider evaluating these techniques:
To efficiently understand how multiple variables interact and affect the yield, use Response Surface Methodology (RSM) [5] [4].
The following factors significantly impact the extraction efficiency of bioactive compounds like flavonoids and should be systematically investigated [4]:
Q1: Why is my extraction yield of this compound very low? Low yields can be due to several factors:
Q2: How can I improve the selectivity of my extraction for this compound? To enhance selectivity, you can:
Q3: My extract is very complex, making analysis difficult. What can I do? A complex extract is often due to co-extraction of numerous compounds like proteins, polysaccharides, and other phenolics. You can:
Given the lack of a direct protocol, your research could proceed along these lines:
This guide is structured to help you establish a validated HPLC-UV method for Cassiaside C2, following the International Council for Harmonisation (ICH) Q2(R2) guidelines [1] [2].
Q1: What are the essential validation parameters I need to test for my this compound method? For a quantitative assay of an active compound like this compound, you must validate the following characteristics as per ICH guidelines [2]:
Q2: My method lacks specificity. How can I confirm that the this compound peak is pure? Specificity is crucial. To demonstrate that your main peak is solely this compound and free from co-eluting impurities, you should perform the following tests [2]:
Q3: What is the expected range for a content assay method? For the assay of a drug substance or product, the typical range to validate is from 80% to 120% of the nominal target concentration [2].
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Potential Cause: Incompatibility between the analytical column and the analyte or mobile phase.
Solution: Ensure you are using a column suitable for your compound. For natural products, C18 columns are common, but you may need to test different brands or column chemistries (e.g., C8, phenyl). Adjust the organic solvent ratio or pH of the mobile phase to optimize retention and peak shape [1].
Potential Cause: Column contamination or degradation.
Solution: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.
Issue 2: Low Recovery in Accuracy Studies
Issue 3: Method is Not Robust to Small Changes
The tables below summarize the target criteria and an example structure for your validation data. You will need to generate the experimental data for this compound in your lab.
Table 1: Target Validation Criteria for a this compound Assay Method
| Validation Parameter | Target Acceptance Criteria |
|---|---|
| Accuracy | Mean Recovery: 98.0% - 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% |
| Linearity | Correlation Coefficient (R²) ≥ 0.998 |
| Range | 80% - 120% of label claim |
| Specificity | No interference from placebo or degradation products; Peak purity confirmed. |
Table 2: Example Structure for Linearity & Accuracy Data
| Concentration Level (% of Target) | Theoretical Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) |
|---|---|---|---|
| 80% | (e.g., 80) | (Your data) | (Your data) |
| 100% | (e.g., 100) | (Your data) | (Your data) |
| 120% | (e.g., 120) | (Your data) | (Your data) |
Detailed Methodology: HPLC-UV Method Development for this compound
This is a generalized protocol to serve as a starting point.
The diagram below visualizes the key stages in the analytical method lifecycle, from development through routine use.
I hope this structured guide provides a solid foundation for your work. The general principles and workflows here are applicable, and you would need to determine the specific experimental conditions (like the exact mobile phase composition or detection wavelength) optimized for this compound in your laboratory.
While a direct method for Cassiaside C2 is not available, the following table summarizes the established analytical techniques used for quality control and compound analysis in Cassiae semen, which you can adapt.
| Compound / Extract | Key Analytical Technique | Separation & Detection Details | Purpose / Application |
|---|
| General Quality Control [1] | High-Performance Liquid Chromatography (HPLC) | Indicator compounds: Chrysophanol and Aurantio-obtusin. Used for quality evaluation and authentication of Cassiae semen. | Quantification of active components and distinction from adulterants. | | Anthraquinone & Naphthopyrone Glycosides [2] | HPLC-ESI-MSn | Column: Inertsil 5 ODS 3. Gradient elution with water/acetonitrile (both with 0.25% acetic acid). Detection: Mass spectrometry with Collision-Induced Dissociation (CID). | Profiling and structural characterization of a complex mixture of glycosides in Senna obtusifolia seed extracts. | | Aurantio-obtusin [3] | Functional Assay & Molecular Docking | Cell-based assay measuring cAMP modulation in transfected CHO cells. | Identification of Aurantio-obtusin as a V1AR antagonist, supporting its neuroprotective activity. | | Cassia Seed Polysaccharides (CSPs) [4] | Microwave-Assisted Extraction (MAE) & Physicochemical Analysis | Optimization of MAE parameters (power, time, solvent ratio). Structural analysis: molecular weight, monosaccharide composition, uronic acid content. | Extraction optimization and correlation of chemical structure (e.g., low M.Wt., high galacturonic acid) with antioxidant activity. |
Based on the methodologies found, the following diagram outlines a general workflow you could follow to develop and validate a purity assessment method for an uncharacterized compound like this compound.
Q1: The HPLC peaks for my Cassia seed extract are broad or show poor resolution. What should I do?
Q2: How can I confirm the identity of a purified fraction suspected to be this compound?
Q3: The biological activity of my extract is inconsistent between batches. How can I improve quality control?
The following table consolidates all identifiable information about Cassiaside C and Cassiaside C2 from the search results. Please note that many key details for a direct comparison are not provided.
| Feature | Cassiaside C | This compound |
|---|---|---|
| Chemical Classification | Naphthopyrone glycoside [1] [2] | Naphthopyrone glycoside [3] |
| Natural Source | Seeds of Cassia tora and Cassia obtusifolia [1] [2] [3] | Seeds of Cassia tora [3] |
| Reported Biological Activities | Mentioned in phytochemical reviews, but specific activities are not detailed in the provided excerpts [1] [2]. | Mentioned in phytochemical reviews, but specific activities are not detailed in the provided excerpts [3]. |
| Isolation & Identification | Isolated from the seeds [1] [2]. | Isolated from the seeds [3]. |
| Quantitative Data (e.g., IC50, efficacy) | No data available from search results. | No data available from search results. |
| Structural Information | No specific structural diagram or difference is provided. | No specific structural diagram or difference is provided. |
| Toxicity Data | No specific data available for this compound. | No specific data available for this compound. |
The provided research does not detail specific experimental protocols for comparing Cassiaside C and C2. However, the general workflow for studying such compounds typically involves the following steps, which are reflected in the broader literature on Cassia seed phytochemistry [1] [2] [3]:
Key Techniques:
Given the lack of a direct comparison, the following steps may be necessary to obtain the detailed information you require:
Research on Cassia plant seeds indicates that a standard workflow is used to identify compounds like Cassiaside C2, which belong to the naphthopyrone glycoside class [1]. The general process can be visualized as follows:
The most crucial identification is performed using High-Performance Liquid Chromatography coupled with Electrospray Ionization and tandem Mass Spectrometry (HPLC-ESI-MSn). This technique separates the compound mixture and provides information on the molecular weight and structure through mass fragmentation patterns [1].
While spectral data for this compound is missing, the table below summarizes the information available for it and closely related compounds, which can serve as useful references.
| Compound Name | Reported Sources | Available Structural & Analytical Data |
|---|---|---|
| This compound | Seeds of Cassia obtusifolia (Syn. Senna obtusifolia) [2] | Identified as a constituent; specific spectral data not published in searched literature. |
| Cassiaside C | Seeds of Cassia tora and C. obtusifolia [3] [2] | • Molecular Formula: C₂₇H₃₂O₁₅ |
| Cassiaside B | Seeds of C. obtusifolia; also found in coffee and spices [4] | • Molecular Formula: C₂₆H₃₀O₁₄ |
| General Naphthopyrone & Anthraquinone Glycosides | Seeds of Senna obtusifolia [1] | Characterized by HPLC-ESI-MSn and FT-IR spectroscopy; methodology is well-established for this class of compounds [1]. |
To obtain the specific spectral data for this compound, I suggest you consider these potential solutions:
The table below summarizes the key structural and biological activity data for Cassiaside C2 and other naphthopyrones isolated from Cassia obtusifolia L.
| Compound Name | Core Structure | Glycosidic Chain | Reported Antiallergic Activity & Experimental Data |
|---|
| This compound | Toralactone | 9-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside [1] [2] | Inhibits histamine release [1] [2].
The primary evidence for this compound's activity comes from a histamine release inhibition assay. The typical methodology is outlined below:
This experimental design directly demonstrates the compound's potential to suppress a key early-phase event in the allergic response [1] [2].
The following diagram illustrates the hypothesized mechanism by which this compound inhibits histamine release, based on the experimental findings.
The available research, while promising, is not exhaustive. Here is a critical analysis of the findings:
While direct data for cassiaside C2 is not available, the table below summarizes the quantified levels of key marker compounds from recent studies, illustrating the analytical approaches used for Semen Cassiae [1] [2] [3].
| Compound Name | Plant Source | Extract/Product | Quantified Content | Analytical Method |
|---|---|---|---|---|
| Chrysophanol | S. obtusifolia seeds | Aqueous extract | >= 0.20% (per pharmacopoeia) | HPLC [3] |
| Chrysophanol | Cassia tora L. | Cassiae Semen Extract (CSE) | Identified (content not specified) | TLC, HPLC [4] |
| Aurantio-obtusin | S. obtusifolia seeds | Aqueous extract | >= 0.08% (per pharmacopoeia) | HPLC [3] |
| Aurantio-obtusin | Cassia tora L. | Cassiae Semen Extract (CSE) | Identified (content not specified) | TLC, HPLC [4] |
| Obtusifolin | Cassia tora L. | Cassiae Semen Extract (CSE) | Identified (content not specified) | HPLC [4] |
| Cassiaside | Information missing | Information missing | Not quantified | Mentioned as a component [3] |
Based on the high-performance liquid chromatography (HPLC) methods used to quantify markers like aurantio-obtusin and chrysophanol, here is a detailed protocol that can be adapted for quantifying this compound [3] [4].
The following diagram maps the logical workflow from sample preparation to data analysis, integrating the methods described above.